(+)-Mellein
Overview
Description
This would include a detailed overview of “(+)-Mellein”, its discovery, and its known uses.
Synthesis Analysis
This would involve a review of the methods used to synthesize “(+)-Mellein”, including the chemical reactions involved.Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of “(+)-Mellein”, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that “(+)-Mellein” undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of “(+)-Mellein”, such as its solubility, melting point, boiling point, etc.Scientific Research Applications
Melleins: Natural Compounds with Diverse Roles
Melleins, including (+)-Mellein, are 3,4-dihydroisocoumarins primarily produced by fungi, but also found in plants, insects, and bacteria. These compounds are significant in various biochemical and ecological processes. The isolation, chemical, and biological characterization of melleins, such as (+)-Mellein, have been extensively studied, revealing their important roles in the life cycles of their producers and in nature. The pathways and enzymes involved in their biosynthesis are also areas of active research (Reveglia, Masi, & Evidente, 2020).
Synthesis of Mellein by Polyketide Synthase
The synthesis of mellein, including variants like (R)-mellein, by partially reducing iterative polyketide synthase (PR-PKS) has been an area of interest. The unique keto reduction pattern of the mellein synthase in the synthesis of pentaketide and its mechanistic aspects provide insights into the biosynthesis of dihydroisocoumarins (Sun, Ho, Ding, Soehano, Liu, & Liang, 2012).
Biotransformation by Marine Bacteria
The biotransformation of (-)-mellein by marine bacteria has been explored. A study involving the culture of (-)-mellein with a marine isolate of bacterium Stappia sp. led to the isolation of its oxidized metabolite, (3R,4S)-4-hydroxymellein. This highlights the potential of marine microorganisms in modifying and potentially enhancing the properties of mellein (Feng, Nenkep, Yun, Zhang, Choi, Kang, & Son, 2010).
Synthetic Approaches and Biological Activities
Considerable efforts have been directed at studying mellein and its derivatives due to their wide range of biological activities, including antibacterial, antifungal, and antitumor effects. Synthetic approaches to these biologically active natural products have been reviewed, focusing on their potential applications and the opportunities for future research (Mdachi, 2016).
Role in Pathogen-Plant Interactions
A study on Parastagonospora nodorum, a wheat pathogen, identified a polyketide synthase responsible for producing (R)-mellein. This discovery not only sheds light on the role of mellein in plant-pathogen interactions but also provides insights into the biochemistry of fungal pathogens affecting agricultural crops (Chooi, Krill, Barrow, Chen, Trengove, Oliver, & Solomon, 2014).
Safety And Hazards
This would involve a review of the safety precautions that need to be taken when handling “(+)-Mellein”, and the hazards associated with its use.
Future Directions
This would involve a discussion of the potential future applications of “(+)-Mellein” and areas of future research.
properties
IUPAC Name |
(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448358 | |
Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Mellein | |
CAS RN |
62623-84-1 | |
Record name | 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.